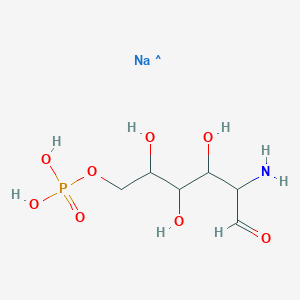
6-Bromonaphthalene-2-carbonitrile
概要
説明
6-Bromonaphthalene-2-carbonitrile is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related bromonaphthalene derivatives and their synthesis, which can provide insights into the properties and reactivity of this compound. These derivatives are important intermediates in the synthesis of various organic compounds, including pharmaceuticals and bioactive polyphenols .
Synthesis Analysis
The synthesis of related compounds, such as 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, involves the treatment of 2-(2-bromophenyl)-1H-indoles with propanedinitrile in the presence of a copper bromide catalyst and potassium carbonate in DMSO at elevated temperatures . Another synthesis route for a brominated phthalide derivative employs a combination of tandem Michael addition-Claisen condensation and copper bromide-mediated multi-step reactions . These methods suggest that the synthesis of this compound could potentially involve similar catalytic systems and reaction conditions.
Molecular Structure Analysis
While the molecular structure of this compound is not explicitly analyzed in the provided papers, the structure of bromonaphthalene derivatives typically includes a bromine atom attached to a naphthalene ring, which can significantly influence the electronic properties of the molecule. The presence of the nitrile group (-CN) at the 2-position would likely contribute to the molecule's reactivity, making it a potential candidate for further functionalization .
Chemical Reactions Analysis
The papers describe reactions involving bromonaphthalene derivatives, such as the reaction of 2-bromo-1-naphthol with arylacetonitriles in the presence of a lithium amide, leading to rearranged carbonitriles . This indicates that bromonaphthalene compounds can participate in addition-rearrangement pathways, potentially forming complex structures. The reactivity of the bromine atom and the nitrile group in this compound would likely allow for similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from the properties of related compounds. Bromonaphthalenes are generally characterized by their stability and reactivity towards nucleophilic substitution due to the presence of the bromine atom. The nitrile group is polar and can engage in various chemical reactions, such as hydrolysis or reduction. The papers do not provide specific data on the physical properties such as melting point, boiling point, or solubility, but these could be expected to be influenced by the bromine and nitrile substituents .
科学的研究の応用
Synthesis and Structural Analysis
6-Bromonaphthalene-2-carbonitrile and its derivatives play a crucial role in the synthesis of complex chemical structures. For instance, a three-step synthesis involving 8-halonaphthalene-1-carbonitriles led to the production of halo carbonitriles with distinct molecular disorders in their crystal structures. This highlights the compound's utility in creating structurally diverse chemical entities with potential applications in material science and crystallography (Noland, Srinivasarao, & Britton, 2011).
Biochemical Applications
This compound is instrumental in synthesizing biocompatible chromophores like DANPY derivatives, utilized for staining cellular targets. This synthesis underscores its significance in biochemistry and cellular biology, enabling the development of novel dyes for biological applications (Kingsbury et al., 2019).
Environmental and Chemical Safety
The compound's derivatives were also studied in the context of environmental safety, particularly concerning the formation of brominated dioxins during the pyrolysis of brominated hydrocarbons, a common flame retardant. Understanding these mechanisms is crucial for assessing environmental risks associated with the disposal and accidental burning of materials containing such compounds (Evans & Dellinger, 2003).
Pharmaceutical and Organic Synthesis
In pharmaceutical and organic chemistry, this compound is employed in various synthesis processes. For example, it's used in the Heck-type carbonylation for synthesizing (hetero)aromatic halides, indicating its potential in creating complex organic molecules for pharmaceutical applications (Babjak, Caletková, Ďurišová, & Gracza, 2014).
特性
IUPAC Name |
6-bromonaphthalene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIXVAHSLRLVJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562724 | |
| Record name | 6-Bromonaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91065-17-7 | |
| Record name | 6-Bromonaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














